CAY10502
Overview
Description
CAY10502 is a potent inhibitor of calcium-dependent cytosolic phospholipase A2 alpha (cPLA2α). This enzyme plays a crucial role in the arachidonic acid cascade and the inflammatory response associated with this metabolic pathway. The compound has a molecular formula of C30H37NO7 and a molecular weight of 523.6 g/mol .
Mechanism of Action
Target of Action
The primary target of 1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid is the Calcium-dependent cytosolic Phospholipase A2 (cPLA2α) . This enzyme plays a crucial role in the metabolism of phospholipids, particularly in the hydrolysis of the sn-2 position of phospholipids, leading to the production of lysophospholipids and free fatty acids .
Mode of Action
This compound acts as a potent inhibitor of cPLA2α. It binds to the enzyme and inhibits its activity, thereby preventing the hydrolysis of phospholipids . This inhibition disrupts the normal metabolic processes involving phospholipids and alters the cellular functions dependent on these molecules .
Biochemical Pathways
The inhibition of cPLA2α affects the arachidonic acid pathway . Under normal conditions, cPLA2α catalyzes the release of arachidonic acid from membrane phospholipids. This free arachidonic acid is then metabolized to produce various eicosanoids, which are signaling molecules that mediate various physiological responses . By inhibiting cPLA2α, this compound reduces the production of arachidonic acid and subsequently the eicosanoids, thereby affecting the associated physiological responses .
Result of Action
The inhibition of cPLA2α by this compound leads to a decrease in the mobilization of arachidonic acid from human platelets stimulated by A23187 or TPA . This results in a disruption of the normal physiological responses mediated by the metabolites of arachidonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of CAY10502 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and scalable. The use of high-purity reagents and advanced purification techniques would be essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: CAY10502 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in a variety of substituted products .
Scientific Research Applications
CAY10502 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the role of cPLA2α in various biochemical pathways.
Biology: The compound is used to investigate the molecular mechanisms underlying cellular responses to external stimuli.
Medicine: this compound is studied for its potential therapeutic applications in treating inflammatory diseases and retinopathy.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery .
Comparison with Similar Compounds
CAY10501: Another potent inhibitor of cPLA2α with a similar structure but different substituents.
CAY10503: A compound with similar inhibitory activity but different pharmacokinetic properties .
Uniqueness: CAY10502 is unique due to its high potency and selectivity for cPLA2α. Its ability to inhibit arachidonic acid mobilization at very low concentrations makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1-[3-(4-decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-3-4-5-6-7-8-9-10-17-37-24-12-14-25(15-13-24)38-21-23(32)19-31-20-27(30(35)36-2)26-18-22(29(33)34)11-16-28(26)31/h11-16,18,20H,3-10,17,19,21H2,1-2H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDZVUAKVFVDSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OCC(=O)CN2C=C(C3=C2C=CC(=C3)C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888320-29-4 | |
Record name | 1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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